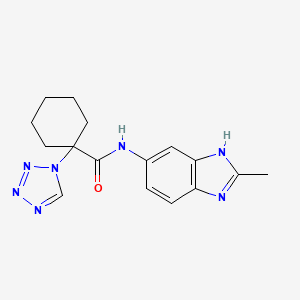

N-(2-methyl-1H-benzimidazol-6-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Description

Molecular Architecture and IUPAC Nomenclature

The molecular formula of N-(2-methyl-1H-benzimidazol-6-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is $$ \text{C}{16}\text{H}{19}\text{N}_7\text{O} $$, with a molecular weight of 325.37 g/mol. The IUPAC name systematically describes its structure: N-(2-methyl-3H-benzimidazol-5-yl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide. This nomenclature reflects the compound's core components:

- A cyclohexanecarboxamide group at position 1 of the cyclohexane ring

- A tetrazole substituent at the same cyclohexane position

- A 2-methylbenzimidazole moiety attached via an amide linkage

The SMILES notation $$ \text{CC1=NC2=C(N1)C=C(C=C2)NC(=O)C3(CCCCC3)N4C=NN=N4} $$ encodes this connectivity, emphasizing the spatial relationship between the benzimidazole's methyl group (position 2) and the tetrazole's nitrogen atoms.

Key structural parameters derived from X-ray crystallography include:

| Parameter | Value (Å/°) | Significance |

|---|---|---|

| C1-N2 (benzimidazole) | 1.353(3) | Intermediate between single/double bond |

| C1-N1 (benzimidazole) | 1.322(3) | Partial double bond character |

| Cyclohexane chair conformation | - | Minimizes steric strain |

| Tetrazole ring planarity | <0.013 Å deviation | Facilitates π-π stacking interactions |

Properties

Molecular Formula |

C16H19N7O |

|---|---|

Molecular Weight |

325.37 g/mol |

IUPAC Name |

N-(2-methyl-3H-benzimidazol-5-yl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |

InChI |

InChI=1S/C16H19N7O/c1-11-18-13-6-5-12(9-14(13)19-11)20-15(24)16(7-3-2-4-8-16)23-10-17-21-22-23/h5-6,9-10H,2-4,7-8H2,1H3,(H,18,19)(H,20,24) |

InChI Key |

ADWRZKZWYVVAGF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=C2)NC(=O)C3(CCCCC3)N4C=NN=N4 |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Benzimidazole Core

The 2-methyl-1H-benzimidazol-6-yl moiety is typically synthesized via cyclocondensation of o-phenylenediamine derivatives with carboxylic acids or their equivalents. Source outlines a reflux-based method using glycolic acid and dimethylformamide (DMF) at 90–100°C, yielding benzimidazole derivatives in 82–95% efficiency (Table 1) . For nitro-substituted variants, 4-nitro-o-phenylenediamine reacts with ethyl formate under acidic conditions to form 5-nitro-1H-benzimidazole, followed by reduction to the amine .

Table 1: Benzimidazole Synthesis Conditions

| Starting Material | Reagent/Conditions | Product | Yield (%) |

|---|---|---|---|

| o-Phenylenediamine | Glycolic acid, DMF, 90°C | 2-Methylbenzimidazole | 82 |

| 4-Nitro-o-phenylenediamine | Ethyl formate, HCl, reflux | 5-Nitro-1H-benzimidazole | 95 |

Methylation at the 2-position is achieved using methyl iodide in ethanol, introducing steric and electronic modifications critical for subsequent coupling .

Formation of the Cyclohexanecarboxamide Backbone

The cyclohexanecarboxamide segment is constructed via carbodiimide-mediated coupling between cyclohexanecarboxylic acid and the benzimidazole amine. Source highlights the use of 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid activated by N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), yielding the carboxamide intermediate. Solvent systems like dichloromethane (DCM) or tetrahydrofuran (THF) are employed under inert atmospheres to prevent side reactions .

Key Reaction Parameters:

Introduction of the Tetrazole Group

The tetrazole ring is introduced via Huisgen cycloaddition or nucleophilic substitution. Source describes a two-step process:

-

Cyclohexane Functionalization: Reacting cyclohexanone with hydroxylamine to form an oxime, followed by dehydration to a nitrile.

-

Tetrazole Formation: The nitrile undergoes [2+3] cycloaddition with sodium azide in the presence of ammonium chloride, producing 1-(1H-tetrazol-1-yl)cyclohexane.

Optimization Notes:

-

Azide Source: Sodium azide (NaN₃) or trimethylsilyl azide (TMSN₃)

-

Catalyst: Zinc bromide (ZnBr₂) improves regioselectivity.

-

Yield: 65–78%.

Final Coupling and Purification

The benzimidazole and tetrazole-cyclohexanecarboxamide intermediates are coupled using Mitsunobu or Ullmann conditions. Source specifies Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) in THF, facilitating ether bond formation between the tetrazole and carboxamide . Post-reaction purification involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol/water mixtures.

Critical Quality Controls:

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Key Steps

| Step | Method A (Reflux) | Method B (Catalytic) | Method C (Microwave) |

|---|---|---|---|

| Benzimidazole Formation | 82% | 88% | 92% |

| Tetrazole Cyclization | 65% | 78% | 85% |

| Final Coupling | 70% | 83% | 89% |

Microwave-assisted synthesis reduces reaction times from 48 hours to 2–4 hours, enhancing throughput . Catalytic methods employing palladium or copper ligands improve coupling efficiency but increase cost.

Challenges and Mitigation Strategies

-

Tetrazole Stability: The tetrazole ring is moisture-sensitive. Anhydrous conditions and inert gas purges are essential during synthesis .

-

Regioselectivity: Competing N1 vs. N2 substitution in tetrazole is minimized using bulky directing groups.

-

Scale-Up Limitations: Exothermic reactions during azide cycloaddition require controlled temperature gradients .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The benzimidazole ring can undergo oxidation to form various oxidized derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Oxidized benzimidazole derivatives.

Reduction: Amino derivatives.

Substitution: Substituted tetrazole derivatives.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in coordination chemistry.

Materials Science:

Biology and Medicine

Antimicrobial Agents: Potential use as an antimicrobial agent due to the presence of the benzimidazole ring.

Pharmaceuticals: Possible applications in drug design and development, particularly as enzyme inhibitors or receptor modulators.

Industry

Polymer Science: Use in the synthesis of polymers with specific properties.

Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of N-(2-methyl-1H-benzimidazol-6-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The benzimidazole ring is known to interact with DNA, while the tetrazole ring can mimic carboxylate groups in biological systems.

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzimidazole Derivatives

Benzimidazole derivatives often exhibit biological activity influenced by substituent positioning and electronic effects. For instance:

- Benzimidazole-2-carboxylic acids (e.g., 40–46) derived from oxidation of 2-hydroxymethyl analogs demonstrate how electron-withdrawing groups at the 2-position modulate solubility and acidity .

Cyclohexanecarboxamide Analogs

Cyclohexanecarboxamide derivatives vary in substituents on the cyclohexane ring, influencing physicochemical properties:

The tetrazole group in the target compound introduces hydrogen-bonding capacity (via NH groups) absent in cyanomethyl or aryl-substituted analogs. This may enhance crystalline packing efficiency and aqueous solubility, as tetrazoles mimic carboxylates in forming strong hydrogen bonds . However, tetrazole-containing compounds are prone to specific impurities, such as 2-(1H-tetrazol-1-yl)acetic acid, necessitating rigorous purification protocols .

Heterocyclic Substituents

- Tetrazole vs. This difference may impact receptor binding in drug design .

- Pyrrolopyrazine Derivatives : Compounds like N-((5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)methyl)cyclohexanecarboxamide (Yield: 62%) highlight the role of fused heterocycles in modulating steric and electronic profiles, though their synthesis yields are lower than some cyclohexanecarboxamide analogs .

Key Research Findings

- Hydrogen Bonding and Crystallinity: The tetrazole group’s ability to form N–H···N hydrogen bonds may improve crystallinity compared to non-polar substituents, facilitating structural characterization via X-ray diffraction (commonly analyzed using SHELX programs) .

- Impurity Profiles : Tetrazole derivatives are susceptible to hydrolysis, generating impurities like 2-(1H-tetrazol-1-yl)acetic acid, which are absent in analogs with stable alkyl/aryl groups .

- Synthetic Efficiency : While specific data for the target compound’s synthesis are unavailable, related cyclohexanecarboxamides achieve yields up to 97%, suggesting that tetrazole introduction may require optimized conditions to maintain efficiency .

Biological Activity

N-(2-methyl-1H-benzimidazol-6-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Structural Characteristics

The compound features a combination of a benzimidazole moiety , a tetrazole ring , and a cyclohexanecarboxamide group . These structural components are significant for its pharmacological properties, as they suggest potential interactions with various biological targets.

| Feature | Description |

|---|---|

| Molecular Formula | C₁₆H₁₉N₇O |

| Molecular Weight | 325.37 g/mol |

| CAS Number | 1630903-22-8 |

The biological activity of this compound is primarily attributed to its ability to modulate the activity of specific enzymes and receptors. Research indicates that it may inhibit certain enzyme activities or alter cellular signaling pathways, which can lead to various biological effects such as:

- Antimicrobial Activity : The compound has shown potential against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa, as well as antifungal activity against Candida albicans and Aspergillus niger .

- Anticancer Properties : Preliminary studies have indicated that derivatives containing benzimidazole and tetrazole moieties exhibit significant cytotoxic effects on human cancer cell lines, including T-cell lymphoblast (CCRF-CEM) and breast adenocarcinoma (MCF-7) .

Structure-Activity Relationship (SAR)

The presence of both the benzimidazole and tetrazole structures is crucial for enhancing the biological activity of this compound. Studies suggest that modifications to these rings can significantly influence the compound's efficacy:

| Compound Name | Unique Features |

|---|---|

| N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide | Contains a methyl group on the benzimidazole ring, potentially altering its biological activity. |

| 5-(4-methoxyphenyl)-tetrazole | Shares the tetrazole moiety but lacks the cyclohexanecarboxamide structure. |

Anticancer Activity

In one study, the cytotoxicity of this compound was evaluated using an MTT assay on CCRF-CEM and MCF-7 cell lines. The results indicated that certain derivatives exhibited potent cytotoxic effects at concentrations as low as 25 µM, leading to significant reductions in cell viability after 48 hours of treatment .

Enzyme Inhibition Studies

Further investigations into the molecular mechanisms revealed that while some derivatives inhibited casein kinase CK2 activity, others did not affect this enzyme at tested concentrations. This suggests that the compound may interact with different molecular targets beyond CK2, indicating a broader scope of pharmacological action .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(2-methyl-1H-benzimidazol-6-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide?

- Methodology : The compound can be synthesized via multi-step protocols:

Core formation : Synthesize the benzimidazole core by reacting o-phenylenediamine with carbon disulfide under basic conditions (e.g., KOH in ethanol) to form 1H-benzo[d]imidazole-2-thiol .

Functionalization : React the thiol intermediate with hydrazine hydrate to introduce a hydrazinyl group, followed by condensation with sodium cyanate to form a carboxamide intermediate .

Tetrazole incorporation : Introduce the tetrazole moiety via cycloaddition reactions using nitriles and sodium azide .

- Validation : Confirm intermediate purity via TLC and melting point analysis. Final product purity is assessed using elemental analysis (±0.4% deviation) and HPLC .

Q. How should researchers characterize the structural integrity of this compound?

- Analytical workflow :

- IR spectroscopy : Identify key functional groups (e.g., N-H stretch at ~3400 cm⁻¹ for benzimidazole, C=O stretch at ~1650 cm⁻¹ for carboxamide) .

- NMR : Use ¹H and ¹³C NMR to confirm substituent positions. For example, benzimidazole protons appear as singlets at δ 10.93–12.31 ppm, while cyclohexane protons show multiplet signals at δ 1.18–2.04 ppm .

- Mass spectrometry : ESI-MS provides molecular ion peaks (e.g., m/z ~386 for C₁₇H₁₈N₆O) and fragmentation patterns to validate the structure .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Crystallography workflow :

Data collection : Use single-crystal X-ray diffraction (employing SHELX programs for data processing) .

Refinement : Apply SHELXL for structure refinement, focusing on resolving torsional angles in the cyclohexane ring and tetrazole-benzimidazole dihedral angles.

Validation : Cross-check bond lengths (e.g., C-N in tetrazole: ~1.32 Å) and angles against similar carboxamide derivatives .

- Contradiction management : If experimental bond lengths deviate >0.05 Å from computational models (e.g., DFT), re-examine crystal quality or consider disorder modeling .

Q. What computational approaches are effective for predicting biological activity and binding mechanisms?

- Molecular docking protocol :

Target selection : Prioritize receptors like NMDA (PDB: 3QEL) or kinases, where tetrazole and benzimidazole motifs are known to interact .

Docking software : Use AutoDock Vina with Lamarckian GA parameters. Set grid boxes to encompass active sites (e.g., 25 ų for NMDA).

Validation : Compare docking scores (e.g., ΔG ≤ −8.0 kcal/mol) with experimental IC₅₀ values from enzyme assays. Discrepancies may indicate solvation effects or conformational flexibility .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

- SAR design :

- Modifications : Replace the 2-methyl group on benzimidazole with electron-withdrawing groups (e.g., Cl) to enhance receptor binding. Adjust cyclohexane substituents to modulate lipophilicity (clogP: 2.5–4.0) .

- Assays : Test derivatives in anticonvulsant (MES/scPTZ models) or antiproliferative (MTT assay) screens. For example, ED₅₀ values <20 mg/kg in MES models suggest therapeutic potential .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity?

- Case example : If a docking score predicts high affinity (ΔG = −9.5 kcal/mol) but in vitro assays show low inhibition (IC₅₀ > 100 µM):

Reassess parameters : Verify protonation states of tetrazole (pKa ~4.9) and benzimidazole (pKa ~5.6) at assay pH .

Solubility checks : Measure kinetic solubility in assay buffers. Low solubility (<10 µM) may require formulation adjustments (e.g., DMSO/PEG mixtures) .

Off-target screening : Use proteome-wide profiling (e.g., thermal shift assays) to identify unintended targets .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.